N-(3-chloro-4-methylphenyl)-2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, and multiple halogenated aromatic rings
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl and benzylthio groups. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may target specific signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to other triazole derivatives, N-(3-chloro-4-methylphenyl)-2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide stands out due to its unique combination of functional groups and halogenated aromatic rings. Similar compounds include:
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N4OS/c1-3-8-28-19(11-20(29)25-16-7-4-13(2)17(23)10-16)26-27-21(28)30-12-14-5-6-15(22)9-18(14)24/h3-7,9-10H,1,8,11-12H2,2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPFZDPAUZJZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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